molecular formula C9H5NO5 B15206172 4-Nitrobenzofuran-3-carboxylic acid

4-Nitrobenzofuran-3-carboxylic acid

Cat. No.: B15206172
M. Wt: 207.14 g/mol
InChI Key: FIODLDPNAFNQLO-UHFFFAOYSA-N
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Description

4-Nitrobenzofuran-3-carboxylic acid is a heterocyclic aromatic compound that features a benzofuran ring substituted with a nitro group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzofuran-3-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 3-unsubstituted benzofurans using nitric acid or nitrogen dioxide in the presence of a strong acid catalyst . The reaction conditions often require careful control of temperature and reaction time to achieve the desired regioselectivity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes starting from readily available precursors. These methods often include the formation of the benzofuran ring followed by selective nitration and carboxylation steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-nitrobenzofuran-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Nitrobenzofuran-3-carboxylic acid
  • 3-Nitrobenzofuran-2-carboxylic acid
  • 5-Nitrobenzofuran-3-carboxylic acid

Comparison: 4-Nitrobenzofuran-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric factors associated with the substituent positions .

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

4-nitro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-9(12)5-4-15-7-3-1-2-6(8(5)7)10(13)14/h1-4H,(H,11,12)

InChI Key

FIODLDPNAFNQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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